2-Mercaptoimidazole: A Comprehensive Technical Guide
2-Mercaptoimidazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Mercaptoimidazole (2MI), also known as methimazole, is a heterocyclic compound containing an imidazole ring and a thiol group. It exists in tautomeric equilibrium with its thione form, 1,3-dihydro-2H-imidazole-2-thione, with the thione form being predominant. This guide provides an in-depth overview of the fundamental properties, structure, and relevant experimental methodologies for 2-mercaptoimidazole, tailored for professionals in research and drug development. The document summarizes key quantitative data, details experimental protocols, and visualizes structural and mechanistic aspects to facilitate a comprehensive understanding of this compound.
Basic Properties and Structure
2-Mercaptoimidazole is a white to pale yellow solid with a range of applications stemming from its chemical reactivity and biological activity.[1] It is soluble in water and various organic solvents, including methanol.[1][2]
Physicochemical Properties
A summary of the core physicochemical properties of 2-mercaptoimidazole is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Chemical Formula | C₃H₄N₂S | [1][2][3] |
| Molecular Weight | 100.14 g/mol | [1][2][3] |
| Melting Point | 221-231 °C | [2][4][5] |
| Solubility | Soluble in water and various organic solvents. In methanol: 50 mg/mL.[1][2] | |
| pKa (predicted for 2-mercaptobenzimidazole) | 10.24 ± 0.10 | [6] |
| Appearance | White to cream to brown powder/solid | [1][4][7] |
Chemical Structure and Tautomerism
2-Mercaptoimidazole exhibits thione-thiol tautomerism. The hydrogen atom can be located on the sulfur atom (thiol form) or one of the nitrogen atoms (thione form). Spectroscopic and theoretical studies indicate that the thione form, 1,3-dihydro-2H-imidazole-2-thione, is the more stable and predominant tautomer in both the solid state and in solution.[8][9][10][11]
Experimental Protocols
This section outlines detailed methodologies for the synthesis, purification, and characterization of 2-mercaptoimidazole, compiled from various sources.
Synthesis
A common method for the synthesis of 2-mercaptobenzimidazole, a related compound, involves the reaction of o-phenylenediamine with potassium ethyl xanthate or carbon disulfide.[3][12] A method for synthesizing 2-mercaptoimidazole is described below.
Synthesis of 2-Mercaptoimidazole:
-
Dissolve o-phenylenediamine (0.083 mol) in absolute ethanol (75 ml).
-
Add carbon disulfide (35 ml) to the solution.
-
Transfer the mixture to an autoclave and heat at 150°C for 15 hours.
-
After cooling, transfer the mixture to a beaker and add 10% sodium hydroxide (9 ml) to remove any unreacted o-phenylenediamine.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the 2-mercaptoimidazole.
-
Filter the precipitate, dry, and recrystallize from ethanol and water.[12]
Purification
Purification of 2-mercaptoimidazole is typically achieved through recrystallization.
Recrystallization Protocol:
-
Dissolve the crude 2-mercaptoimidazole in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Add hot water to the filtrate until turbidity persists.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and dry them under vacuum.[3]
Analytical Characterization
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the purified 2-mercaptoimidazole in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Key parameters to set include the spectral width, acquisition time, and relaxation delay. Shimming is crucial to obtain high-resolution spectra.[13]
-
Expected Signals: In the ¹H NMR spectrum, expect signals for the imidazole ring protons and the N-H protons. The ¹³C NMR will show signals for the imidazole carbons, with the C=S carbon appearing at a characteristic downfield shift.
2.3.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Expected Bands: Characteristic absorption bands include N-H stretching, C-H stretching of the imidazole ring, C=C and C=N stretching, and the C=S stretching vibration. The absence of a prominent S-H stretching band and the presence of a strong C=S band confirm the thione tautomer.[14][15]
2.3.3. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of 2-mercaptoimidazole in a suitable solvent (e.g., methanol or water) of known concentration in a quartz cuvette.[2][16]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm), using the pure solvent as a blank.
-
Expected Maxima: 2-Mercaptoimidazole typically exhibits absorption maxima related to π → π* transitions of the imidazole ring and n → π* transitions of the thione group.
2.3.4. X-ray Crystallography
-
Crystal Growth: Grow single crystals of 2-mercaptoimidazole suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer. Data is often collected at low temperatures (e.g., 100 K) to minimize radiation damage.[17]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. The crystal structure is then solved and refined to obtain the precise atomic coordinates, bond lengths, and bond angles, confirming the molecular structure and packing in the solid state.[9][11]
Biological Activity and Signaling Pathways
2-Mercaptoimidazole and its derivatives exhibit a range of biological activities, with significant interest in their roles as tyrosinase inhibitors and antioxidants.
Tyrosinase Inhibition
Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway. Overproduction of melanin can lead to hyperpigmentation disorders. 2-Mercaptoimidazole and its analogs have been shown to be potent inhibitors of tyrosinase.[1][7][18]
The primary mechanism of inhibition involves the chelation of the copper ions at the active site of the tyrosinase enzyme by the mercapto group. This interaction prevents the binding of the natural substrate, tyrosine, and subsequent enzymatic reactions that lead to melanin formation.[1][4]
Antioxidant Activity
2-Mercaptoimidazole has been identified as a potent antioxidant, capable of scavenging harmful free radicals such as hydroxyl (HO•) and hydroperoxyl (HOO•) radicals.[8][19][20] This activity is attributed to the ability of the thiol group to donate a hydrogen atom, thereby neutralizing the free radicals and preventing oxidative damage to cells. The resulting 2-mercaptoimidazolyl radical is relatively stable, which contributes to its effective radical scavenging properties. This antioxidant mechanism is relevant in the context of diseases associated with oxidative stress.[8][19][20]
Conclusion
2-Mercaptoimidazole is a versatile molecule with well-defined physicochemical properties and significant biological activities. Its predominant thione structure is key to its reactivity and function. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize, purify, and characterize this compound. The elucidated mechanisms of tyrosinase inhibition and antioxidant activity highlight its potential for applications in drug development, particularly for hyperpigmentation disorders and conditions related to oxidative stress. Further research into its specific interactions with biological targets and signaling pathways will continue to expand its therapeutic potential.
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